5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of indole, tetrazole, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Coupling Reactions: The final coupling of the indole, tetrazole, and benzamide moieties can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.
Pharmaceutical Development: The compound can be a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: This compound is unique due to the combination of indole, tetrazole, and benzamide moieties.
5-methoxy-N-[2-(1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the bromine atom.
5-bromo-N-[2-(1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the methoxy group and the bromine atom in this compound makes it unique compared to its analogs. These functional groups can significantly influence the compound’s biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H17BrN6O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O2/c1-28-15-3-5-17-13(10-15)6-8-25(17)9-7-21-19(27)16-11-14(20)2-4-18(16)26-12-22-23-24-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
RSDGVWWYNNLJIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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